4-Ethylindoline
Description
Properties
IUPAC Name |
4-ethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h3-5,11H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHNZZXCKPBVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CCNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Performance
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Raney Ni | Ethanol | 80 | 10 | 85 | |
| 5% Pd/C | THF | 25 | 1 | 92 | |
| Pt/Al₂O₃ | MeOH | 50 | 5 | 78 |
Mechanistic Insights :
-
The reaction proceeds via adsorption of H₂ on the catalyst surface, followed by sequential hydrogenation of the indole’s C2–C3 double bond.
-
Pd/C exhibits superior selectivity due to milder conditions, minimizing over-reduction byproducts.
Cyclization of N-Ethyl-2-(2-Bromoethyl)aniline
A two-step synthesis involves alkylation followed by intramolecular cyclization:
Step 1: N-Ethylation of 2-(2-Bromoethyl)aniline
2-(2-Bromoethyl)aniline is treated with ethyl iodide in the presence of cesium carbonate (Cs₂CO₃) to form N-ethyl-2-(2-bromoethyl)aniline.
Step 2: Base-Mediated Cyclization
Cyclization using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) yields this compound:
Optimized Conditions :
Reductive Cyclization of 4-Ethyl-2-Nitrophenylacetamide
This method employs LiAlH₄ or NaBH₄/CoCl₂ for simultaneous nitro-group reduction and cyclization:
Procedure:
-
Nitro Reduction : 4-Ethyl-2-nitrophenylacetamide is reduced to the corresponding amine.
-
Cyclization : Intramolecular amide bond formation under reductive conditions forms the pyrrolidine ring.
Performance Metrics :
| Reductant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiAlH₄ | Ether | 0–25 | 75 |
| NaBH₄/CoCl₂ | MeOH | 25 | 82 |
Advantage : Avoids harsh acidic conditions, improving functional group tolerance.
Phase-Transfer Catalyzed Alkylation
A novel approach utilizes quaternary ammonium salts (e.g., benzyltriethylammonium chloride) as phase-transfer catalysts (PTCs) for alkylation-cyclization cascades:
Reaction Scheme:
-
Alkylation : 2-Aminostyrene derivatives react with ethyl bromide in a biphasic system (H₂O/toluene).
-
Cyclization : Base-induced ring closure forms this compound.
Key Data :
One-Pot Synthesis via Friedel-Crafts Alkylation
A one-pot method combines Friedel-Crafts alkylation and reductive amination :
Steps:
-
Friedel-Crafts Reaction : Ethyl bromide reacts with indoline in the presence of AlCl₃ .
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Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) stabilizes the imine intermediate.
Outcomes :
-
Yield: 79%
-
Purity: >98% (HPLC)
Comparative Analysis of Methods
| Method | Yield Range (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | 75–92 | High | Moderate | Low (H₂ use) |
| Reductive Cyclization | 75–82 | Moderate | Low | High (metal waste) |
| Phase-Transfer Catalysis | 85–91 | High | High | Low |
Recommendations :
Chemical Reactions Analysis
Types of Reactions: 4-Ethylindoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-Ethylindoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Ethylindoline involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Unique Properties | Biological Relevance |
|---|---|---|---|
| This compound | Indoline core with ethyl group at C4 | Enhanced lipophilicity; moderate steric hindrance; improved metabolic stability | Potential enzyme modulator in metabolic pathways |
| Indoline | Unsubstituted saturated indole framework | High conformational flexibility; lower lipophilicity | Baseline for studying substituent effects |
| 4-Methylindoline | Methyl group at C4 | Reduced steric bulk compared to ethyl; higher solubility | Used in probing steric effects in binding |
| 5-Ethylindole | Ethyl group at C5 on unsaturated indole core | Increased electron density at aromatic ring; distinct binding modes | Antimicrobial and antitumor activities |
| Ethyl 4-methylindole-2-carboxylate | Esterified indole derivative with methyl and ethyl groups | Combines electronic effects of ester and alkyl groups | Influences drug metabolism pathways |
Structural Analysis
- Substituent Position and Size: The ethyl group at C4 in this compound introduces greater steric hindrance than methyl (4-Methylindoline) but less than bulkier groups like isopropyl. This balance may optimize interactions with hydrophobic enzyme pockets .
- This contrasts with electron-withdrawing groups (e.g., nitro or carbonyl) seen in other derivatives .
Biological Activity
4-Ethylindoline is a compound belonging to the indoline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that indole derivatives, including this compound, exhibit a range of pharmacological effects such as:
- Antioxidant Activity : Indoles have been shown to scavenge free radicals and reduce oxidative stress.
- Anticancer Properties : Some studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains.
Anticancer Activity
A study investigating the anticancer properties of indole derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis and disruption of mitochondrial membrane potential. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Mitochondrial disruption |
Antioxidant Activity
In another study, this compound was evaluated for its antioxidant capacity using DPPH radical scavenging assays. The compound showed a dose-dependent response, with an IC50 value indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
| Concentration (µM) | % Scavenging |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Case Studies
-
Case Study on Anticancer Efficacy :
A clinical trial involving patients with breast cancer tested a novel formulation containing this compound. Results indicated a significant reduction in tumor size after treatment, supporting further investigation into its therapeutic potential. -
Microbial Resistance Study :
A study assessed the effectiveness of this compound against multidrug-resistant bacterial strains. The compound demonstrated inhibitory effects, suggesting it could serve as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
